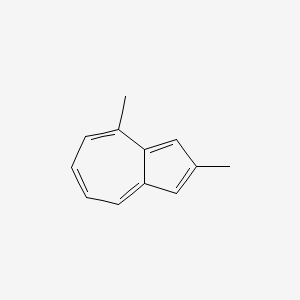
2,4-Dimethylazulene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-Dimethylazulene is an aromatic hydrocarbon that belongs to the azulene family Azulenes are known for their deep blue color, which is quite unusual for small unsaturated aromatic compounds The unique structure of azulenes, including this compound, results from the fusion of cyclopentadiene and cycloheptatriene rings, forming a 10 π-electron system
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 2,4-Dimethylazulene can be synthesized through several methods. One common approach involves the dehydrogenation and dehydration of bicyclic sesquiterpenoid alcohols found in natural oils. Another method includes the conversion of 4-isopropyltropolone to 3-acetyl-5-isopropyl-8-methyl-2H-cyclohepta[b]furan-2-one, followed by the application of azulene synthesis to obtain this compound .
Industrial Production Methods: Industrial production of this compound typically involves the extraction and purification of azulene derivatives from natural sources such as essential oils. The process includes steam distillation, followed by chemical modifications to introduce the desired methyl groups .
Analyse Chemischer Reaktionen
Types of Reactions: 2,4-Dimethylazulene undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Catalytic hydrogenation can reduce this compound to its corresponding dihydro or tetrahydro derivatives.
Substitution: Friedel-Crafts alkylation and acylation reactions are common, where electrophiles replace hydrogen atoms on the aromatic ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with a palladium or platinum catalyst
Substitution: Aluminum chloride (AlCl3) as a catalyst for Friedel-Crafts reactions
Major Products:
Oxidation: Carboxylic acids, ketones
Reduction: Dihydro or tetrahydro derivatives
Substitution: Alkylated or acylated azulenes
Wissenschaftliche Forschungsanwendungen
2,4-Dimethylazulene has a wide range of applications in scientific research:
Chemistry: Used as a precursor for synthesizing more complex azulene derivatives, which are valuable in studying aromaticity and electronic properties.
Biology: Investigated for its potential anti-inflammatory and antimicrobial properties.
Medicine: Azulene compounds, including this compound, are explored for their potential in treating peptic ulcers, leukemia, and diabetes.
Industry: Utilized in the development of optoelectronic devices due to their unique electronic properties.
Wirkmechanismus
The mechanism of action of 2,4-Dimethylazulene involves its interaction with various biological pathways. One key mechanism is the inhibition of the enzyme cyclooxygenase-2 (COX-2), which plays a crucial role in the biosynthesis of prostaglandins, mediators of inflammation . Additionally, the compound’s unique electronic structure allows it to interact with cellular membranes and proteins, exerting its effects through multiple pathways.
Vergleich Mit ähnlichen Verbindungen
Guaiazulene: 1,4-Dimethyl-7-isopropylazulene, known for its anti-inflammatory and antimicrobial properties.
Chamazulene: Found in chamomile oil, known for its anti-inflammatory effects.
Vetivazulene: 4,8-Dimethyl-2-isopropylazulene, found in vetiver oil, used in perfumery and aromatherapy.
Uniqueness: 2,4-Dimethylazulene stands out due to its specific substitution pattern, which imparts unique electronic properties and reactivity. Its deep blue color and stability make it a valuable compound for various applications, from scientific research to industrial uses.
Eigenschaften
CAS-Nummer |
556826-35-8 |
|---|---|
Molekularformel |
C12H12 |
Molekulargewicht |
156.22 g/mol |
IUPAC-Name |
2,4-dimethylazulene |
InChI |
InChI=1S/C12H12/c1-9-7-11-6-4-3-5-10(2)12(11)8-9/h3-8H,1-2H3 |
InChI-Schlüssel |
RMUYNPJYBVUSOU-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=CC=C2C1=CC(=C2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl 3-[4-(benzyloxy)-3-methoxyphenyl]but-2-enoate](/img/structure/B14218272.png)
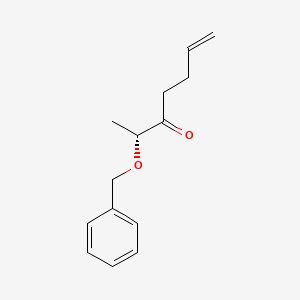
![(E)-N-[(Anthracen-9-yl)methylidene]-L-tyrosine](/img/structure/B14218279.png)
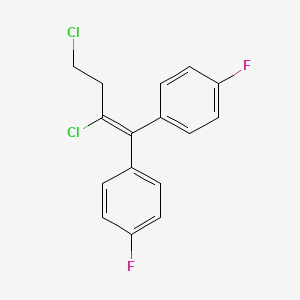
![1H-Indole, 3-[[4-(2,3-dichlorophenyl)-1-piperidinyl]methyl]-2-phenyl-](/img/structure/B14218298.png)
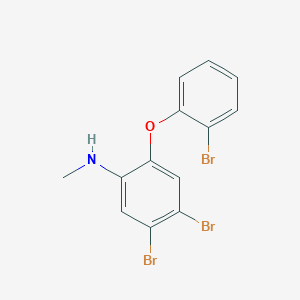
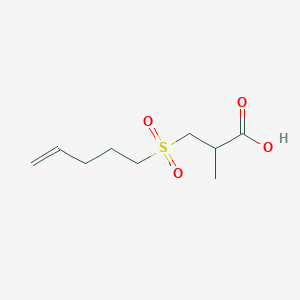
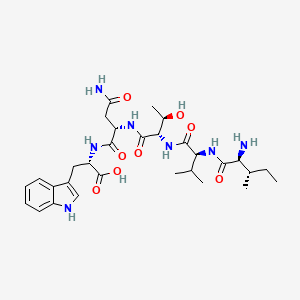
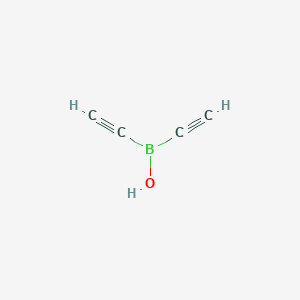
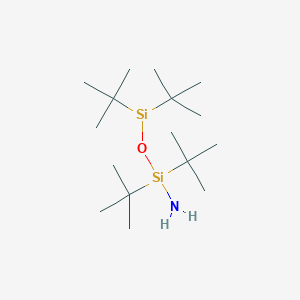
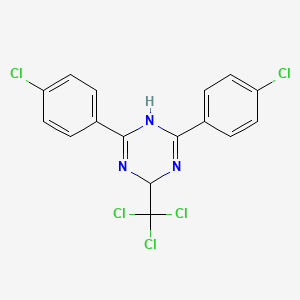
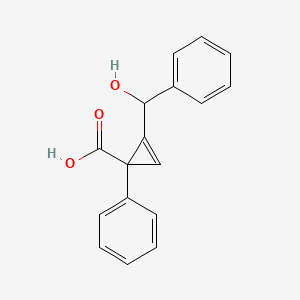

![4-[5-[5-[5-[[5-[5-(5-Pyridin-4-ylthiophen-2-yl)thiophen-2-yl]thiophen-2-yl]disulfanyl]thiophen-2-yl]thiophen-2-yl]thiophen-2-yl]pyridine](/img/structure/B14218345.png)
